2-Iodothiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INS/c6-5-4(3-7)1-2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARTNKVCGHQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450520 | |
| Record name | 2-iodothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-01-6 | |
| Record name | 2-iodothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Iodothiophene 3 Carbonitrile and Its Derivatives
Direct Synthesis Strategies for Iodothiophene-3-carbonitrile Compounds
The direct synthesis of 2-iodothiophene-3-carbonitrile can be approached through the regioselective iodination of thiophene-3-carbonitrile. Thiophene (B33073) rings with electron-withdrawing substituents, such as a nitrile group at the 3-position, are generally deactivated towards electrophilic substitution. However, the directing effect of the sulfur atom still favors substitution at the α-positions (2- and 5-positions).
A common method for the iodination of thiophene derivatives is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a suitable solvent like ethanol. core.ac.uk This method is often efficient and yields the desired product without the need for extensive purification. Another approach involves the use of molecular iodine in the presence of an oxidizing agent. For electron-poor thiophenes, stronger iodinating agents or harsher reaction conditions might be necessary to achieve good yields. researchgate.netresearchgate.net For instance, a mixture of molecular iodine and an oxidizing agent like nitric acid or periodic acid can be employed. Zeolites have also been utilized to facilitate the direct iodination of thiophene derivatives, offering a heterogeneous catalytic system. ic.ac.uk
The regioselectivity of the iodination is a critical aspect. In the case of 3-substituted thiophenes with an electron-withdrawing group, the electrophilic attack is predominantly directed to the 2-position due to the electronic effects of both the sulfur atom and the substituent.
Table 1: Direct Iodination Strategies for Thiophene Derivatives
| Iodinating Agent | Catalyst/Oxidant | Solvent | Typical Substrates | Reference |
| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid | Ethanol | Thiophene and substituted thiophenes | core.ac.uk |
| Iodine (I₂) | Nitric Acid/Periodic Acid | Acetic Acid | Electron-deficient thiophenes | researchgate.netresearchgate.net |
| Iodine (I₂) | Zeolites | Methylene (B1212753) Chloride | Thiophene derivatives | ic.ac.uk |
| Potassium Iodide Dichloride (KICl₂) | - | Dichloromethane/Methanol | Thiophene and electron-poor derivatives | researchgate.net |
Cross-Coupling Reactions Involving this compound Precursors
This compound is a valuable building block in organic synthesis, primarily serving as an electrophilic partner in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively used to facilitate the formation of new bonds at the 2-position of the thiophene ring.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the organoboron reagent.
The general catalytic cycle involves the oxidative addition of the this compound to the Pd(0) species, followed by transmetalation with the boronic acid or its corresponding boronate ester, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and scope. Phosphine (B1218219) ligands like triphenylphosphine (B44618) or more sterically hindered and electron-rich ligands are commonly employed.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Palladium Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | Arylboronic acid | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | Arylboronic acid | nih.gov |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | Arylboronic acid | rsc.org |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it a powerful tool for the synthesis of substituted alkynes. wikipedia.org For 2-iodothiophene (B115884) derivatives, this reaction introduces an alkynyl group at the 2-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as copper(I) iodide, and an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org
The catalytic cycle is believed to involve the formation of a copper acetylide species, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the iodothiophene. Reductive elimination then affords the 2-alkynylthiophene product. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 3: Typical Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Coupling Partner | Reference |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF/DMF | Terminal Alkyne | rsc.org |
| Pd₂(dba)₃ | CuI | Diisopropylamine | Toluene | Terminal Alkyne | scielo.org.mx |
| Pd(PPh₃)₄ | CuI | Triethylamine | Acetonitrile | Terminal Alkyne | libretexts.org |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgfu-berlin.de While the direct application of the Heck reaction to this compound would involve coupling with an alkene, related Heck-type pathways are crucial in direct C-H arylation methodologies. In these reactions, a C-H bond on another aromatic or heteroaromatic ring is activated and coupled with the iodothiophene.
These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism or a Heck-type mechanism. In the Heck-type pathway, the palladium catalyst undergoes oxidative addition with the iodothiophene, followed by coordination to the C-H bond of the coupling partner. A subsequent migratory insertion and β-hydride elimination sequence leads to the formation of the biaryl product. These direct arylation methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Copper-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, C-S, and C-X Bond Formation
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the formation of various bonds. These reactions are particularly useful for forming bonds between the thiophene ring and heteroatoms.
For the formation of C-N bonds , this compound can be coupled with amines, amides, or nitrogen-containing heterocycles. nih.gov These reactions are typically carried out using a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand such as a diamine or an amino acid, and a base like potassium carbonate or cesium carbonate. organic-chemistry.orgacademie-sciences.fr
C-O bond formation can be achieved by coupling this compound with alcohols or phenols. rsc.orgrsc.orgresearchgate.net Similar to C-N coupling, these reactions employ a copper catalyst and a base. Ligand-free systems have also been developed for the O-arylation of alcohols. rsc.org
For C-S bond formation , this compound can be reacted with thiols to form thioethers. organic-chemistry.orgresearchgate.net Copper(I) iodide is a commonly used catalyst for this transformation, often without the need for an additional ligand. organic-chemistry.org
Table 4: Overview of Copper-Catalyzed Cross-Coupling Reactions
| Bond Formed | Coupling Partner | Copper Catalyst | Ligand (if any) | Base | Reference |
| C-N | Amines, Amides | Cu(OAc)₂ | Diamines, Amino acids | K₂CO₃, Cs₂CO₃ | nih.govorganic-chemistry.org |
| C-O | Alcohols, Phenols | CuI, CuBr | Picolinic acid | K₂CO₃, NaOt-Bu | rsc.orgrsc.org |
| C-S | Thiols | CuI, CuCl | Ligand-free | K₂CO₃ | organic-chemistry.orgresearchgate.net |
| C-C | Alkynes | CuI (as co-catalyst with Pd) | - | Amine base | wikipedia.org |
C(sp³)-H Arylation and Heteroarylation with Iodothiophenes
The direct functionalization of C(sp³)-H bonds represents a significant advancement in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. In the context of iodothiophenes, this strategy allows for the direct coupling of these heteroaromatic systems with aliphatic partners.
Recent studies have demonstrated the utility of metallaphotoredox catalysis for the C(sp³)-H bond α-arylation of N-alkyl heterocycles. nih.gov This dual catalytic approach, often employing an iridium-based photoredox catalyst in conjunction with a nickel catalyst, enables the regioselective functionalization of unactivated C(sp³)-H bonds at the α-position to a nitrogen atom. nih.gov While direct examples involving this compound are not prevalent in the cited literature, the principles can be extended. For instance, N-alkylated heterocycles such as carbazoles and indoles have been successfully arylated with aryl iodides. nih.gov This methodology is significant as it bypasses traditional SN2 pathways and offers complementary regioselectivity to transition metal-catalyzed C(sp²)-H bond arylations. nih.gov
Furthermore, nickel-catalyzed direct C(sp³)-H arylation of aliphatic amides with bromothiophenes has been achieved through the use of an N-(quinolin-8-yl) directing group. doi.org This chelation-assisted strategy is scalable and tolerates a variety of functional groups. doi.org The extension of this method to iodothiophenes, including derivatives like this compound, would provide a powerful tool for the synthesis of complex molecules.
Metal-free approaches have also emerged for the C(sp³)-H heteroarylation of alkanes. nih.gov These methods, often promoted by N- or O-centered radicals under visible-light irradiation, allow for the coupling of heteroarenes with simple alkanes under mild and neutral conditions, which could be applicable to iodothiophene substrates. nih.gov
Table 1: Examples of C(sp³)-H Arylation and Heteroarylation Conditions
| Catalyst System | Substrate Scope | Key Features |
| Ir/Ni Metallaphotoredox | N-alkyl heterocycles (carbazoles, indoles) | Regioselective α-arylation, bypasses SN2 pathways. nih.gov |
| Nickel-Catalyzed | Aliphatic amides with bromothiophenes | Chelation-assisted, scalable, good functional group tolerance. doi.org |
| Metal-Free Radical-Mediated | Alkanes with heteroarenes | Mild, neutral conditions, visible-light irradiation. nih.gov |
Solid-Phase Synthesis Techniques for Thiophene-3-carbonitrile Derivatives
Solid-phase synthesis has become an indispensable tool in medicinal chemistry and drug discovery, enabling the rapid and efficient generation of large libraries of compounds.
The Merrifield resin, a chloromethylated polystyrene crosslinked with divinylbenzene, is a cornerstone of solid-phase synthesis, particularly in peptide synthesis. peptide.comlibretexts.org Its application extends to the synthesis of heterocycles, where it serves as a solid support to which starting materials can be anchored. peptide.com The key advantage of solid-phase synthesis is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. libretexts.org
A significant advancement in this area is the development of "traceless" linkers. acs.org In a traceless synthesis, the linker facilitates the solid-phase synthesis but is cleaved in a manner that leaves no residual atoms on the final product. acs.org This is particularly valuable for generating diverse libraries of small molecules without the appendage of a linker fragment that could interfere with biological activity. One such strategy involves a sulfone linker, where the target heterocycle is released in a one-pot elimination-cyclization process. acs.org This approach has been successfully used for the preparation of various nitrogen-containing heterocycles. acs.org
Combinatorial chemistry, often coupled with solid-phase synthesis, allows for the systematic and rapid synthesis of a large number of related compounds, known as a library. This approach is highly valuable for the discovery of new drug candidates.
The synthesis of highly substituted thiophene libraries has been achieved through efficient one-pot procedures. nih.gov For example, a multi-component reaction involving 1,3-dicarbonyl compounds, carbon disulfide, and alkyl bromides can generate 2,3,4,5-tetrasubstituted thiophenes in good yields. nih.gov This method allows for the introduction of structural diversity at multiple positions of the thiophene ring. nih.gov Another approach, the Gewald reaction, has been optimized for the room-temperature synthesis of tetrasubstituted thiophenes, which can then serve as templates for further diversification in a semi-automated library synthesis. organic-chemistry.org These strategies, while not explicitly starting from this compound, provide a framework for the construction of diverse thiophene-3-carbonitrile libraries.
Table 2: Solid-Phase and Combinatorial Synthesis Strategies for Thiophenes
| Strategy | Key Reaction | Advantages |
| Traceless Solid-Phase Synthesis | Sulfone linker with elimination-cyclization release | No residual linker on the final product. acs.org |
| One-Pot Thiophene Synthesis | Multi-component reaction of 1,3-dicarbonyls, CS₂, and alkyl bromides | High efficiency and structural diversity. nih.gov |
| Gewald Reaction | Condensation of a ketone, an active methylene compound, and elemental sulfur | Optimized for room temperature, suitable for library synthesis. organic-chemistry.org |
Carbonylation Reactions Utilizing Iodothiophenes
Carbonylation reactions, which involve the insertion of carbon monoxide (CO) into an organic molecule, are powerful transformations for the synthesis of carbonyl-containing compounds such as amides, esters, and ketones. Iodothiophenes are excellent substrates for these palladium-catalyzed reactions.
The aminocarbonylation of 2-iodothiophene with various amines in the presence of a palladium catalyst provides a direct route to thiophene-2-carboxamides. ingentaconnect.comresearchgate.net This reaction has been successfully carried out with simple amines as well as more complex nucleophiles like amino acid esters. ingentaconnect.com The reaction conditions, particularly the pressure of carbon monoxide, can influence the product distribution. For instance, at lower CO pressures, simple amides are typically formed, while at higher pressures, double carbonylation can occur. ingentaconnect.com This methodology has been extended to other iodo-heterocycles, such as 3-iodopyridine (B74083) and 1-iodoisoquinoline, demonstrating its broad applicability. nih.gov
Under certain conditions, particularly at higher carbon monoxide pressures, a second molecule of CO can be inserted into the substrate, leading to the formation of α-ketoamides (glyoxylamides). ingentaconnect.com The aminocarbonylation of 2-iodothiophene has been shown to yield these ketocarboxamides in good yields (up to 85%) at elevated CO pressures. ingentaconnect.com This double carbonylation reaction provides a convergent route to valuable synthetic intermediates. nih.gov The ability to control single versus double carbonylation by tuning the reaction pressure adds to the versatility of this synthetic method.
Table 3: Carbonylation Reactions of Iodothiophenes
| Reaction Type | Substrates | Products | Key Conditions |
| Aminocarbonylation | 2-Iodothiophene, amines | Thiophene-2-carboxamides | Palladium catalyst, low CO pressure. ingentaconnect.comnih.gov |
| Double Aminocarbonylation | 2-Iodothiophene, amines | Thiophen-2-yl-glyoxylamides | Palladium catalyst, high CO pressure. ingentaconnect.com |
Domino and Multicomponent Reactions for Substituted Thiophene-3-carbonitriles
Domino and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. A prominent MCR for the synthesis of substituted thiophene-3-carbonitriles is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst to yield a 2-aminothiophene-3-carbonitrile (B183302) scaffold.
While the Gewald reaction does not directly produce this compound, its product, a 2-aminothiophene-3-carbonitrile, serves as a versatile intermediate. The 2-amino group can be subsequently converted to an iodo group via a Sandmeyer-type reaction. This two-step sequence, beginning with a multicomponent reaction, is a powerful strategy for accessing the target compound.
The Sandmeyer reaction involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This intermediate is then treated with an iodide salt, such as potassium iodide, to introduce the iodine atom at the 2-position of the thiophene ring, displacing the diazonium group. nih.govwikipedia.orgorganic-chemistry.org The use of copper(I) iodide can catalyze this transformation. nih.govwikipedia.org This method is highly regioselective, as the transformation occurs specifically at the position of the original amino group.
Table 1: Two-Step Synthesis of this compound via Gewald and Sandmeyer Reactions
| Step | Reaction | Reactants | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Gewald Reaction | Carbonyl compound, Active methylene nitrile, Sulfur | Base (e.g., morpholine) | 2-Aminothiophene-3-carbonitrile derivative |
| 2 | Sandmeyer Reaction | 2-Aminothiophene-3-carbonitrile | 1. NaNO₂, H₂SO₄2. KI | This compound derivative |
Photocatalytic Synthetic Approaches for Iodothiophene Derivatives
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. mdpi.comnih.govepfl.ch While a direct photocatalytic synthesis of this compound has not been extensively documented, the principles of photocatalytic halogenation suggest potential pathways.
One plausible approach is the photocatalytic C-H iodination of a pre-formed thiophene-3-carbonitrile ring. These reactions often utilize a photocatalyst, such as ruthenium or iridium complexes, or organic dyes, which, upon irradiation with visible light, can initiate a radical-based halogenation process. mdpi.comepfl.ch The reaction would typically involve an iodine source, like molecular iodine or N-iodosuccinimide (NIS), and the photocatalyst. The photocatalyst, in its excited state, can facilitate the formation of an iodine radical, which can then react with the thiophene ring.
A proposed mechanism involves the photocatalyst absorbing visible light and reaching an excited state. This excited state can then interact with the iodine source to generate an iodine radical. This radical can then undergo addition to the thiophene ring, followed by rearomatization to yield the iodinated product. The regioselectivity of such a reaction would be a critical factor (see section 2.7).
Another potential photocatalytic route involves the use of elementary iodine as both a photocatalyst and a π-Lewis acid to activate substrates for electrophilic cyclization, although this has been primarily demonstrated for the synthesis of other heterocyclic systems. acs.org The application of such a method to the construction of an iodinated thiophene ring from acyclic precursors would be an innovative approach.
Table 2: Proposed General Photocatalytic Iodination of Thiophene-3-carbonitrile
| Component | Example | Role |
|---|---|---|
| Substrate | Thiophene-3-carbonitrile | Aromatic core to be iodinated |
| Iodine Source | I₂, N-Iodosuccinimide (NIS) | Provides the iodine atom |
| Photocatalyst | Ru(bpy)₃Cl₂, fac-Ir(ppy)₃, Eosin Y | Absorbs visible light to initiate the reaction |
| Light Source | Blue LEDs, Sunlight | Provides the energy for photocatalyst excitation |
Regioselective Synthetic Strategies for Thiophene-3-carbonitrile Scaffolds
The regioselective synthesis of this compound is crucial for its application in various fields. The substitution pattern on the thiophene ring is determined by the directing effects of the substituents. Thiophene itself preferentially undergoes electrophilic substitution at the C2 position due to the higher stability of the resulting cationic intermediate. stackexchange.com
However, in 3-substituted thiophenes, the regioselectivity of a subsequent electrophilic substitution is governed by the electronic nature of the substituent at the 3-position. A carbonitrile group at the C3 position is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack. This deactivation is most pronounced at the C2 and C4 positions. Consequently, direct electrophilic iodination of thiophene-3-carbonitrile is expected to favor substitution at the C5 position. researchgate.netresearchgate.net
Therefore, to achieve the desired 2-iodo-3-cyano substitution pattern, a strategy that circumvents direct electrophilic iodination of the pre-formed thiophene-3-carbonitrile is necessary. The most effective regioselective strategy is the one previously mentioned in section 2.5: the synthesis of a 2-aminothiophene-3-carbonitrile via the Gewald reaction, followed by a Sandmeyer reaction. This approach ensures that the iodine is introduced specifically at the C2 position.
An alternative, though less direct, regioselective strategy could involve a directed ortho-metalation (DoM) approach. This would require starting with a thiophene bearing a directing group at the 3-position that can facilitate deprotonation at the adjacent C2 position with a strong base (e.g., an organolithium reagent). The resulting organometallic intermediate could then be trapped with an electrophilic iodine source (e.g., I₂). However, the cyano group itself is not a directing group for ortho-lithiation; in fact, it is typically reactive towards organolithium reagents. Therefore, this strategy would necessitate the use of a precursor with a different directing group at the C3 position, which could later be converted to a nitrile.
Table 3: Regioselectivity in Electrophilic Iodination of Thiophene Derivatives
| Substrate | Substituent at C3 | Predicted Major Product of Direct Iodination | Rationale |
|---|---|---|---|
| Thiophene | None | 2-Iodothiophene | More stable cationic intermediate |
| Thiophene-3-carbonitrile | -CN (electron-withdrawing) | 5-Iodo-thiophene-3-carbonitrile | Deactivation at C2 and C4 positions |
| 2-Aminothiophene-3-carbonitrile | -CN | N/A (Sandmeyer reaction is not an electrophilic substitution on the ring) | Diazotization of the amino group at C2, followed by substitution with iodide |
Applications of 2 Iodothiophene 3 Carbonitrile in Advanced Materials Science
Organic Electronic Materials
The structure of 2-Iodothiophene-3-carbonitrile makes it a promising candidate for the creation of new organic electronic materials. The electron-deficient nature of the thiophene (B33073) ring, induced by the cyano group, alongside the capacity for carbon-carbon bond formation via the C-I bond, allows for its incorporation into various polymeric and supramolecular structures.
Role as Monomers for Semiconducting Polymers and Optoelectronic Devices
This compound serves as a key monomer in the synthesis of donor-acceptor (D-A) conjugated polymers. The nitrile group acts as a potent electron acceptor, which, when incorporated into a polymer backbone, can lower the material's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This electronic characteristic is fundamental to designing high-performance organic semiconductors.
In the "donor-acceptor" approach, this electron-accepting monomer is copolymerized with an electron-donating monomer. researchgate.netrsc.org This alternating arrangement of donor and acceptor units along the polymer chain creates a material with a reduced bandgap, enabling it to absorb light at longer wavelengths. researchgate.net Such polymers are crucial for applications in organic photovoltaics (OPVs) and organic photodetectors (OPDs). While general polythiophene derivatives are widely used, the specific incorporation of the 3-carbonitrile moiety allows for fine-tuning of the electronic properties essential for efficient charge separation and transport in optoelectronic devices. physicsjournal.net
Precursors for Conductive Films via Polymerization Techniques
The iodine atom at the 2-position of the thiophene ring is a reactive site suitable for various cross-coupling polymerization reactions. Techniques such as Yamamoto and Stille coupling, or polycondensation of Grignard reagents, can be employed to synthesize polythiophenes. physicsjournal.netpkusz.edu.cn These methods allow for the formation of highly conjugated polymer chains, which are essential for electrical conductivity.
The polymerization of this compound would lead to the formation of poly(thiophene-3-carbonitrile). The resulting polymer films are expected to exhibit semiconducting properties. The conductivity of such films can be further enhanced through chemical or electrochemical doping, a process that introduces charge carriers (polarons and bipolarons) into the conjugated backbone. physicsjournal.net The presence of the polar nitrile group may also influence the polymer's morphology and intermolecular packing in the solid state, which are critical factors for achieving high charge carrier mobility in conductive films. While various thiophene derivatives are polymerized to create conductive materials google.comnih.gov, the use of this compound as a precursor offers a pathway to polymers with distinct electronic structures.
Integration into Organic Light-Emitting Diode (OLED) Components
Polythiophenes are recognized as an important class of light-emitting conjugated polymers, often utilized for their ability to produce red light emission, which can be challenging to achieve with other polymer families. pkusz.edu.cn The emission color and efficiency of these materials can be precisely controlled through chemical functionalization. By integrating acceptor units like the 3-carbonitrile group into the thiophene monomer, it is possible to modify the energy levels of the resulting polymer. This tuning is critical for designing efficient emissive layers or charge-transport layers within an OLED device stack, enabling better charge injection and recombination, which are prerequisites for high-performance light-emitting diodes.
Building Blocks for Covalent Organic Framework (COF) Synthesis
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures that are promising for applications in electronics and optoelectronics. Thiophene-based monomers are attractive building blocks for COFs due to their electronic properties and structural rigidity. mpg.de The bifunctional nature of this compound, possessing both a reactive iodo-group and a directing cyano-group, makes it a potential candidate for the bottom-up synthesis of novel COF structures. While specific COFs based on this exact monomer are not yet widely reported, the principles of COF synthesis suggest its suitability. For instance, the iodine could be converted to other reactive groups like boronic acids, or the nitrile group could participate in cyclotrimerization reactions to form triazine-linked frameworks, leading to materials with high porosity and tailored electronic functionalities.
Photochemical Materials and Photosensitizers
The photochemical behavior of iodo-substituted aromatic compounds is a subject of significant research. The carbon-iodine (C-I) bond is relatively weak and can be cleaved upon absorption of ultraviolet light, leading to the formation of radical species. This property is the basis for its potential use in photochemical applications. The photochemistry of the closely related 2-iodothiophene (B115884) involves the fission of the C-I bond, a process that occurs on a sub-picosecond timescale. The presence of the electron-withdrawing cyano group in this compound is expected to influence the absorption spectrum and the dynamics of this photodissociation process, potentially altering the reactivity of the resulting thienyl radical. This controlled generation of reactive species upon photoirradiation makes such molecules interesting for applications in photolithography or as photoinitiators for polymerization reactions.
Biological and Pharmaceutical Relevance of 2 Iodothiophene 3 Carbonitrile Derivatives
Precursors for Biologically Active Molecules
The 2-aminothiophene-3-carbonitrile (B183302) framework is a versatile precursor for synthesizing a variety of heterocyclic compounds with significant biological properties. researchgate.net This structural motif is particularly valuable for creating more complex molecules, such as thieno[2,3-d]pyrimidines. nih.gov These compounds are considered purine bioisosteres and have attracted considerable interest due to their structural diversity and a broad spectrum of documented biological activities. nih.gov The synthesis often starts from readily available materials, and the resulting 2-aminothiophene structure acts as a synthon for a range of conjugates and hybrid molecules with potential therapeutic applications. nih.gov For instance, the Gewald reaction is a common method for producing 2-aminothiophene precursors, which are then used to build molecules with antiprotozoal, antiviral, and antiproliferative properties. nih.govmdpi.com
Role as Key Pharmaceutical Intermediates in Drug Synthesis
2-Iodothiophene (B115884) and its carbonitrile derivatives are established as important pharmaceutical intermediates. sarex.com They serve as starting materials for industrial organic chemicals and reagents in complex syntheses. sarex.com The 2-aminothiophene scaffold, derived from such precursors, is a core component in several traded drugs, including the anti-inflammatory agent tinoridine and the atypical antipsychotic olanzapine. nih.gov The synthesis of these active pharmaceutical ingredients (APIs) often involves the strategic functionalization of the thiophene (B33073) ring, highlighting the role of these intermediates in constructing the final drug architecture. The adaptability of the thiophene-3-carbonitrile structure allows for its incorporation into a multitude of drug candidates targeting a wide range of diseases. nih.govnih.gov
Modulation of Biological Targets by Thiophene-3-carbonitrile Derivatives
Derivatives of thiophene-3-carbonitrile have been extensively explored as modulators of various biological targets, leading to the discovery of potent inhibitors and potentiators for enzymes and receptors implicated in numerous diseases.
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, making it a prime target for therapeutic intervention. nih.govmdpi.commdpi.com Thiophene-3-carbonitrile derivatives have emerged as a critical class of PI3K inhibitors.
Researchers have developed highly selective PI3K inhibitors based on a tetra-substituted thiophene core through structure-based drug design. researchgate.net These compounds exhibit subnanomolar potency against the PI3Kα isoform and demonstrate significant selectivity (over 7000-fold) against the related mTOR kinase. researchgate.net Furthermore, selected compounds have shown good oral antitumor activity in preclinical xenograft models. researchgate.net
Another important class of PI3K inhibitors is based on the thienopyrimidine core, which is derived from 2-aminothiophene precursors. mdpi.com This scaffold is present in the clinical candidate GDC-0941 and is considered an active pharmacophore for PI3K inhibition. mdpi.com By modifying this core, novel derivatives have been synthesized that show potent inhibitory activity against PI3Kα and, in some cases, dual activity against PI3K/mTOR. mdpi.comnih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| GDC-0980 | PI3Kα | 5 | nih.gov |
| GDC-0980 | PI3Kβ | 27 | nih.gov |
| GDC-0980 | PI3Kδ | 7 | nih.gov |
| GDC-0980 | PI3Kγ | 14 | nih.gov |
| Compound 17p | PI3Kα | 31.8 | nih.gov |
| Compound 17p | PI3Kδ | 15.4 | nih.gov |
| BKM-120 (Control) | PI3Kα | 44.6 | nih.gov |
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are crucial for fast synaptic transmission in the central nervous system, and their positive allosteric modulators (PAMs), or potentiators, are being investigated for treating cognitive and neurodegenerative disorders. nih.govmdpi.commdpi.com Thiophene-based structures have been successfully employed to develop novel and potent AMPA receptor potentiators. By replacing benzene (B151609) or pyridine rings with a thiophene nucleus in 3,4-dihydro-2H-1,2,4-thiadiazine 1,1-dioxides, researchers have created potent new series of AMPA potentiators. These molecules enhance cognition in animal models at low oral doses, validating the therapeutic potential of this structural modification. researchgate.net
The versatility of the thiophene-3-carbonitrile scaffold extends to a wide range of other therapeutic targets. nih.gov
Anticancer Agents: Beyond PI3K, these derivatives have been developed as inhibitors of other key cancer-related enzymes. For example, novel tetrahydrobenzo[b]thiophene-3-carbonitriles have been identified as potent and isoform-selective histone deacetylase (HDAC) inhibitors.
Antiviral and Antihepatitic Agents: Aminothiophene-carbonitrile derivatives have been modeled as potential drug candidates against Hepatitis B and C, showing promising binding affinity to the viral RNA-dependent RNA polymerase (NS5B) protein in computational studies. uj.ac.za
Antileishmanial Agents: Derivatives of 2-aminothiophene have shown significant potential as new drug candidates against Leishmaniasis. mdpi.com Research has demonstrated that modifications to the thiophene ring, including substitutions at various positions and bioisosteric replacement of sulfur with selenium, can lead to compounds with potent activity against Leishmania amazonensis. mdpi.com
Agrochemical Applications, such as Herbicides
While the thiophene scaffold is broadly utilized in the development of pharmaceuticals and other functional materials, specific applications of 2-Iodothiophene-3-carbonitrile derivatives in the agrochemical field, particularly as herbicides, are not extensively detailed in the surveyed literature. The primary focus of research on this class of compounds remains overwhelmingly in the domain of medicinal chemistry and drug discovery. nih.govresearchgate.net
Synthesis of Non-Natural Amino Acids Incorporating Thiophene Moieties
The incorporation of thiophene moieties into amino acid structures is a significant strategy for developing novel therapeutic agents and biological probes. The thiophene ring, as a bioisostere for phenyl rings, can modulate the pharmacological properties of peptides and other bioactive molecules. nih.gov Derivatives of this compound serve as versatile building blocks in the synthesis of these non-natural amino acids (UAAs). Methodologies such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions are pivotal in creating these complex structures.
One prominent method for synthesizing thiophene-containing amino acids is through palladium-catalyzed C-H bond functionalization. This approach allows for the direct arylation of amino acid precursors with thiophene derivatives. For instance, the β-arylation of N-phthaloylalanine derivatives has been demonstrated using 2-iodothiophene as the aryl source. This reaction, facilitated by a palladium catalyst such as Pd(OAc)₂, proceeds with high diastereoselectivity, offering a convergent route to complex β-aryl α-amino acids. Similarly, protected lysine and leucine derivatives can be effectively arylated with 2-iodothiophene, achieving high yields and diastereoselectivities. This methodology highlights the utility of C-H activation in simplifying synthetic pathways to UAAs.
Another powerful strategy for the synthesis of these compounds is the Ugi multicomponent reaction. nih.govamanote.com This one-pot reaction combines an aldehyde (such as a thiophene aldehyde), an amine, a carboxylic acid, and an isocyanide to rapidly generate diverse amino acid derivatives. nih.govresearchgate.net This method is highly valued for its efficiency and ability to create complex molecules in a single step. rsc.orgmdpi.com The Ugi reaction has been successfully employed to synthesize novel thienyl and bithienyl amino acids, which exhibit interesting photophysical properties, making them suitable as fluorescent probes for biological imaging or as chemosensors for detecting metal cations like Fe³⁺ and Cu²⁺. nih.gov
These synthetic strategies provide access to a wide array of non-natural amino acids incorporating the thiophene scaffold, enabling further exploration of their biological and pharmaceutical potential.
Detailed Research Findings in Synthetic Methodologies
The following table summarizes key findings from studies on the synthesis of thiophene-containing non-natural amino acids, detailing the specific reactants, reaction conditions, and outcomes.
| Amino Acid Precursor | Thiophene Derivative | Reaction Type | Catalyst/Reagents | Yield | Key Findings |
|---|---|---|---|---|---|
| Protected Leucine Derivative | 2-Iodothiophene | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ | High | Demonstrates efficient and diastereoselective monoarylation of methylene (B1212753) C-H bonds. |
| Protected Lysine | 2-Iodothiophene | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ | High | Achieves high yield and diastereoselectivity in the arylation of lysine side chains. |
| Various (Amine Component) | Thiophene Aldehyde | Ugi Multicomponent Reaction | Isocyanide, Carboxylic Acid | Not Specified | Produces highly emissive thienyl amino acids suitable as fluorescent probes and chemosensors. nih.gov |
| Various (Amine Component) | Bithiophene Aldehyde | Ugi Multicomponent Reaction | Isocyanide, Carboxylic Acid | Not Specified | Yields bithienyl amino acids with selective colorimetric sensing for Cu²⁺. nih.gov |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies for 2-Iodothiophene-3-carbonitrile
Future research will likely prioritize the development of synthetic routes to this compound that align with the principles of green chemistry. researchgate.netnih.gov The goal is to create methodologies that are not only efficient but also environmentally benign, reducing the use and generation of hazardous substances. researchgate.net
Key areas of development are expected to include:
Catalytic Systems: The exploration of novel catalysts to improve reaction yields and selectivity, potentially lowering energy consumption. acs.org
Alternative Solvents: A shift away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or deep eutectic solvents. acs.org
Energy Efficiency: The adoption of energy-efficient synthesis techniques such as microwave-assisted synthesis or mechanochemical methods like ball milling. nih.govacs.org
Atom Economy: The design of synthetic pathways, such as one-pot reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. acs.org
These sustainable approaches aim to make the production of this compound more cost-effective and environmentally responsible. researchgate.net
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Novel Catalysts | Higher efficiency, lower energy use |
| Alternative Solvents | Reduced toxicity and environmental impact |
| Microwave/Ultrasound | Faster reaction times, reduced energy consumption |
| One-Pot Reactions | Increased atom economy, less waste generation |
Exploration of New Reactivity Modes and Selective Functionalization Strategies
The reactivity of this compound is largely dictated by the carbon-iodine bond and the activated C-H bonds of the thiophene (B33073) ring. Future research is set to explore novel ways to selectively functionalize this molecule.
A primary focus will remain on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are well-established for aryl iodides. semanticscholar.org These reactions allow for the formation of new carbon-carbon bonds at the 2-position, enabling the synthesis of a wide array of derivatives.
Emerging areas of interest include the direct C-H activation of the thiophene ring. researchgate.net This strategy offers a more atom-economical approach to functionalization by avoiding the need for pre-functionalized starting materials. researchgate.net Research will likely focus on developing catalytic systems that can selectively target the C-H bonds at the 4- and 5-positions of the thiophene-3-carbonitrile scaffold, providing access to new molecular architectures. researchgate.netacs.org Controlling the regioselectivity of these C-H activation reactions will be a significant challenge and a key area of investigation. researchgate.net
| Reaction Type | Position of Functionalization | Potential Products |
| Cross-Coupling (e.g., Suzuki) | C2 (at the C-I bond) | Biaryl compounds, alkynylated thiophenes |
| Direct C-H Activation | C4 or C5 | Arylated or alkylated thiophenes |
Design and Development of Advanced Functional Materials Based on Thiophene-3-carbonitrile Scaffolds
The thiophene-3-carbonitrile scaffold is a valuable building block for the creation of advanced functional materials, particularly for applications in organic electronics. researchgate.netnih.gov The electron-withdrawing nature of the nitrile group combined with the electron-rich thiophene ring allows for the fine-tuning of electronic properties. researchgate.net
Future research in this area will likely concentrate on:
Organic Solar Cells (OSCs): Thiophene-based conjugated oligomers and polymers are known for their efficient light-harvesting capabilities and are used as active materials in OSCs. acs.org The thiophene-3-carbonitrile unit can be incorporated to modulate the band gap and energy levels of these materials to improve device performance. acs.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used in the emissive layers of OLEDs. nih.gov The design of novel emitters based on the thiophene-3-carbonitrile scaffold could lead to devices with improved efficiency and color purity. nih.govchemrxiv.org
Organic Field-Effect Transistors (OFETs): The rigidity and extended π-conjugation of fused thiophene systems containing the nitrile group make them suitable for use as semiconductors in OFETs. nih.gov
The development of these materials will involve synthesizing new polymers and small molecules where the this compound unit is a key component, allowing for further functionalization through its iodo-group to build complex, high-performance architectures.
In-depth Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities. chemrxiv.org Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. chemrxiv.orgresearchgate.net The thiophene-3-carbonitrile core, in particular, has been identified as a promising pharmacophore.
Future research will focus on in-depth Structure-Activity Relationship (SAR) studies to understand how modifications to the this compound structure affect its biological activity. These studies systematically alter the chemical structure and observe the corresponding changes in biological potency. For instance, derivatives of thiophene-3-carbonitriles have been investigated as inhibitors of the MurF enzyme, which is a target for the development of new antibacterial drugs. nih.gov
Key aspects of future SAR studies will include:
Substitution at the 2-position: Replacing the iodine atom with various other functional groups through cross-coupling reactions to probe interactions with biological targets.
Modification of other ring positions: Introducing substituents at the 4- and 5-positions to explore their impact on efficacy and selectivity.
Computational Modeling: Utilizing techniques like Quantitative Structure-Activity Relationship (QSAR) to build predictive models that can guide the design of more potent and selective compounds. nih.govfigshare.com
These studies will be crucial for optimizing the therapeutic potential of this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds like this compound and its derivatives. mdpi.com These computational tools can accelerate the discovery process by predicting molecular properties, reaction outcomes, and optimal synthetic routes. nih.govnih.gov
Future applications of AI and ML in this field include:
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties of new thiophene-3-carbonitrile derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose viable synthetic pathways, breaking it down into simpler, commercially available starting materials. nih.gov This can significantly reduce the time and effort required to design and execute a synthesis. nih.gov
Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for chemical reactions, leading to higher yields and purity. nih.gov
Materials Discovery: AI can be used to screen virtual libraries of thiophene-3-carbonitrile-based compounds to identify candidates with desirable electronic properties for applications in organic electronics. researchgate.net
By leveraging the power of AI and ML, researchers can navigate the vast chemical space more efficiently, leading to the faster discovery and development of new molecules with tailored properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-iodothiophene-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation (e.g., iodination) of thiophene-3-carbonitrile precursors. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF at 60–80°C. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate:iodinating agent) are critical for minimizing byproducts such as diiodinated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals: thiophene protons (δ 7.2–7.8 ppm), nitrile carbon (δ ~115 ppm), and iodine-induced deshielding effects on adjacent carbons.
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and thiophene ring vibrations (C–S at ~650–850 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should show the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., C₅H₃INS⁺ = 235.89 g/mol).
Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .
Q. How does the iodine substituent influence the reactivity of thiophene-3-carbonitrile in cross-coupling reactions?
- Methodological Answer : The iodine atom at the 2-position facilitates Suzuki-Miyaura or Ullmann-type couplings. For instance, palladium-catalyzed coupling with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C) replaces iodine with aryl groups. However, steric hindrance from the nitrile group may reduce reaction efficiency, requiring optimized ligand systems (e.g., XPhos) and extended reaction times (12–24 hours) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) can calculate bond lengths, atomic charges, and frontier molecular orbitals. For example, the C–I bond length is typically ~2.10 Å experimentally (via X-ray), aligning with DFT predictions within ±0.02 Å. HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption spectra (λmax ~270 nm) to assess electronic transitions .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use a common cell line (e.g., HEK293 for cytotoxicity) and control for solvent toxicity (e.g., DMSO ≤0.1%).
- Validate target engagement via competitive binding assays (e.g., SPR for PD-L1 inhibitors) .
- Compare meta-analyses of structurally analogous compounds (e.g., 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives) to identify trends .
Q. What strategies optimize regioselectivity in functionalizing this compound for complex heterocyclic systems?
- Methodological Answer :
- Directed ortho-Metalation : Use strong bases (LDA, −78°C) to deprotonate positions adjacent to the nitrile, followed by electrophilic quenching.
- Protecting Groups : Temporarily protect the nitrile (e.g., as a silyl ether) to direct iodination or coupling to specific sites.
- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by reducing side reactions (e.g., 150°C, 30 minutes vs. 12 hours conventional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
